molecular formula C20H15NO3 B2754273 2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one CAS No. 338415-30-8

2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one

Cat. No.: B2754273
CAS No.: 338415-30-8
M. Wt: 317.344
InChI Key: DOEYVACIBYRJMR-PDGQHHTCSA-N
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Description

2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one is a versatile compound with a unique structure that allows for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one typically involves the condensation of 2-acetylnaphtho[2,1-b]furan with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for about an hour .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphtho[2,1-b]furan derivatives with additional oxygen-containing groups, while reduction could produce more hydrogenated derivatives.

Scientific Research Applications

2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of organic electronics and photovoltaic materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chloroanilino)methylene]naphtho[2,1-b]furan-1(2H)-one
  • 2-[(4-nitroanilino)methylene]naphtho[2,1-b]furan-1(2H)-one

Uniqueness

2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, such as chloro or nitro groups .

Properties

IUPAC Name

2-[(4-methoxyphenyl)iminomethyl]benzo[e][1]benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c1-23-15-9-7-14(8-10-15)21-12-18-20(22)19-16-5-3-2-4-13(16)6-11-17(19)24-18/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOFCMMJWIDROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C3=C(O2)C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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